![molecular formula C11H16N2OS B2456404 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide CAS No. 750599-06-5](/img/structure/B2456404.png)
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide (CTC) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of organic electronics, optoelectronics, and materials science. CTC is a derivative of thiophene, which is a five-membered heterocyclic ring containing sulfur. The unique structure of CTC makes it an attractive candidate for various applications, including solar cells, organic field-effect transistors, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not well understood. However, it is believed that the unique structure of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide allows it to interact with other molecules in a specific way. This interaction can lead to changes in the electronic properties of the molecule, which can be exploited for various applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide have not been extensively studied. However, it is believed that 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not toxic and does not have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include its unique structure, which allows for specific interactions with other molecules. This can be exploited for various applications, including organic electronics, optoelectronics, and materials science. The limitations of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include the multi-step synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to explore the potential applications of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in other fields, such as biomedicine and catalysis. Additionally, the mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide needs to be further studied to fully understand its potential applications.
Synthesemethoden
The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a multi-step process that involves the reaction of 2-bromo-thiophene with hydrazine hydrate to form 2-hydrazino-thiophene. The resulting compound is then reacted with diethyl oxalate to form 2-oxo-2-(thiophen-2-yl)ethyl hydrazide. The final step involves the cyclization of the hydrazide to form 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been extensively studied for its potential applications in organic electronics, optoelectronics, and materials science. In the field of organic electronics, 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been used as a building block for the synthesis of conjugated polymers and small molecules. These materials have been used to fabricate organic solar cells, organic field-effect transistors, and light-emitting diodes. 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide-based materials have shown promising results in terms of their efficiency and stability.
Eigenschaften
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNGIMIWYNIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




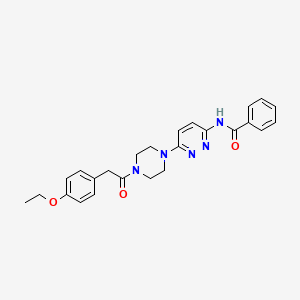
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
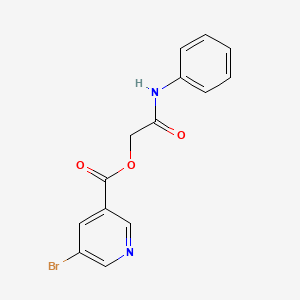

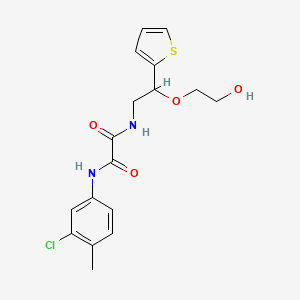
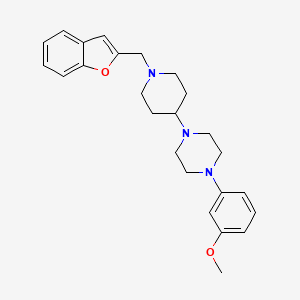
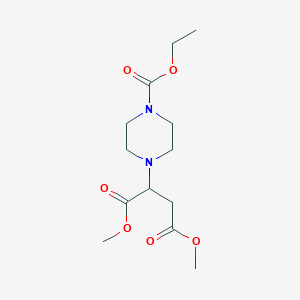
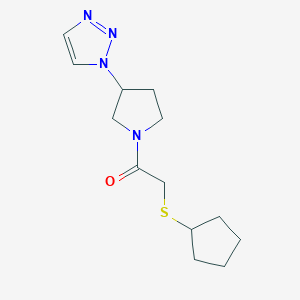
![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2456342.png)